![molecular formula C21H16ClN3O3S B3403239 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1105241-99-3](/img/structure/B3403239.png)
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a 3-methoxyphenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity . They are known to interact with various targets, including tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades . CDK4 inhibitors, on the other hand, prevent the activity of CDK4, an enzyme that plays a key role in cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Similar compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Biochemical Analysis
Biochemical Properties
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that control cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Additionally, it affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often upregulated in cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to potential degradation or cellular adaptation mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the 3-Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives, using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides), and solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity due to its interaction with various enzymes and proteins. Notably, it has been shown to interact with kinases involved in critical cellular processes such as proliferation and apoptosis. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve its pharmacokinetic properties.
Potential Applications
Given its biological activity, 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide has potential applications in several areas:
- Cancer Therapy : Due to its kinase inhibition properties, it may serve as a lead compound for developing anticancer agents.
- Inflammatory Diseases : Its modulation of signaling pathways could be beneficial in treating conditions characterized by inflammation.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may allow it to target neurological pathways involved in diseases such as Alzheimer's or Parkinson's.
Case Studies
Several studies have explored the pharmacological potential of thienopyrimidine derivatives:
- Study on Kinase Inhibition : Research demonstrated that compounds similar to this compound exhibited significant inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : A case study highlighted the anti-inflammatory properties of thienopyrimidine derivatives in animal models of arthritis, suggesting that this compound could have therapeutic implications for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
- 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
- 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the 3-methoxyphenylacetamide moiety. This structural feature can influence its biological activity, making it distinct from other similar compounds. The specific arrangement of functional groups can affect its binding affinity to molecular targets, its pharmacokinetic properties, and its overall therapeutic potential.
Biological Activity
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a novel compound belonging to the thienopyrimidine class. Its unique structure combines a thieno[3,2-d]pyrimidine core with various substituents that may enhance its biological activity. This article explores the compound's biological activities, focusing on its anticancer properties and potential therapeutic applications.
Structural Characteristics
The compound features several key structural elements:
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure contributes to its biological activity through interactions with various biological targets.
- 4-Chlorophenyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- N-(3-Methoxyphenyl) Acetamide Moiety : This substituent may play a role in receptor binding and activity modulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:
-
In Vitro Studies :
- Compounds with thienopyrimidine cores have shown significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The cytotoxicity is often measured as the IC50 value, indicating the concentration needed to inhibit cell growth by 50% .
- For example, derivatives similar to this compound have demonstrated IC50 values ranging from 0.075 µM to 6.96 µM against specific targets like VEGFR-2 and AKT .
- Mechanisms of Action :
Table of Biological Activity
Compound Name | IC50 (µM) | Target Protein | Activity Type |
---|---|---|---|
This compound | TBD | TBD | Anticancer |
N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide | 3.105 | VEGFR-2 | Antiproliferative |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | 0.126 | AKT | Antitumor |
Case Studies
Several case studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation :
- Molecular Docking Studies :
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDALTJZMCRRQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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